ZD 7288
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Overview
Description
Preparation Methods
The synthesis of ZD 7288 involves several steps. One common method includes the reaction of 4-ethylphenylamine with 1,2-dimethyl-6-methylaminopyrimidine under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
ZD 7288 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ZD 7288 has several scientific research applications:
Mechanism of Action
The primary mechanism of action of ZD 7288 involves the inhibition of HCN channels . By blocking these channels, the compound prevents the hyperpolarization-activated cation current, which plays a crucial role in regulating neuronal excitability and rhythmic activity . This inhibition can lead to changes in neuronal firing patterns and has implications for understanding various neurological processes .
Comparison with Similar Compounds
ZD 7288 is unique due to its specific action on HCN channels. Similar compounds include:
This compound: Another HCN channel blocker with similar properties and applications.
ICI D2788: A compound with comparable effects on ion channels.
These compounds share similar mechanisms of action but may differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C15H21ClN4 |
---|---|
Molecular Weight |
292.81 g/mol |
IUPAC Name |
4-N-ethyl-6-N,1,2-trimethyl-4-N-phenylpyrimidin-1-ium-4,6-diamine;chloride |
InChI |
InChI=1S/C15H20N4.ClH/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15;/h6-11H,5H2,1-4H3;1H |
InChI Key |
DUWKUHWHTPRMAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC.[Cl-] |
Synonyms |
4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride ICI D2788 ICI-D2788 ZD 7288 ZD-7288 ZD7288 ZENECA ZD7288 |
Origin of Product |
United States |
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